ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that features a quinoline core, a piperidine ring, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the benzenesulfonyl group. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Sulfonylation: The benzenesulfonyl group is typically introduced through a sulfonylation reaction, where the quinoline-piperidine intermediate reacts with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperidine ring may interact with various receptors or enzymes. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate
- Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate
Uniqueness
Ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate is unique due to the presence of the methyl group on the quinoline core, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-30-24(27)18-11-13-26(14-12-18)23-20-15-17(2)9-10-21(20)25-16-22(23)31(28,29)19-7-5-4-6-8-19/h4-10,15-16,18H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMQQUVTPWZQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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